molecular formula C17H23NO2 B1412624 1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone CAS No. 2096138-48-4

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

Cat. No.: B1412624
CAS No.: 2096138-48-4
M. Wt: 273.37 g/mol
InChI Key: FTAGWBFYWZRCEF-UHFFFAOYSA-N
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Description

“1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone” is a synthetic ketone fragrance also known as OTNE (octahydrotetramethyl acetophenone) and by other commercial trade names . It is a synthetic woody odorant and is used as a fragrance ingredient in perfumes, laundry products, and cosmetics .


Synthesis Analysis

The synthesis of this compound is commercially produced by the Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .


Molecular Structure Analysis

The molecular formula of this compound is C16H26O . The molecular structure is based on structures generated from information available in ECHA’s databases .


Physical and Chemical Properties Analysis

This compound appears as a colorless to a pale yellow liquid . It has a woody, slightly ambergris odor, reminiscent of clean human skin . Its odor is long-lasting on skin and fabric . The density is 0.964 (at 20 °C), and it has a boiling point of 134 °C .

Scientific Research Applications

Synthesis and Structural Studies

1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone has been utilized in the synthesis of various compounds. For instance, its derivatives have been synthesized and analyzed through structural and vibrational spectroscopic studies, including single crystal X-ray diffraction, FTIR, and NMR spectral analysis. These studies are crucial in understanding the molecular structure and properties of such compounds (Murugavel et al., 2016).

Coupling Reactions and Derivative Formation

The compound plays a significant role in multi-component coupling reactions. For example, its derivatives undergo Lewis acid-catalyzed formal [4+2]-cycloaddition with imines, leading to the formation of tetrahydroquinolines, a significant class of compounds in medicinal chemistry (Stevenson et al., 2007).

Antibacterial and Antifungal Applications

Some derivatives of this compound have shown promising antibacterial and antifungal activities. Studies have found these derivatives to be effective against various strains of bacteria and fungi, indicating potential for pharmaceutical applications (Kumar & Vijayakumar, 2017).

Novel Antibiotic Discovery

The compound has been instrumental in the discovery of new antibiotics. For instance, a tetrahydroquinoline derivative was identified as a new natural antibiotic with significant activity against bacteria and fungi (Asolkar et al., 2004).

Antimicrobial Agents Synthesis

Derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, which are crucial in the fight against drug-resistant bacteria and fungi (Joshi et al., 2011).

Drug Development

The compound and its derivatives are of interest in drug development due to their structural complexity and biological activities. The synthesis and characterization of these derivatives provide insights into their potential therapeutic applications, such as in the treatment of infections and other diseases (Szczepankiewicz et al., 2014).

Safety and Hazards

The compound is labeled with the signal word ‘Warning’ and hazard statements H315, H317, H410, H411 . These statements indicate that it may cause skin irritation, may cause an allergic skin reaction, and is very toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

1-(1-acetyl-2,2,4,6-tetramethyl-3,4-dihydroquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO2/c1-10-7-15-11(2)9-17(5,6)18(13(4)20)16(15)8-14(10)12(3)19/h7-8,11H,9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAGWBFYWZRCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C2=C1C=C(C(=C2)C(=O)C)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
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1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 3
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
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1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 5
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone
Reactant of Route 6
1-(1-Acetyl-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanone

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